2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde
CAS No.:
Cat. No.: VC17218623
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O2 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 3-(2-acetylphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C15H12O2/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-10H,1H3 |
| Standard InChI Key | WTCBZLLTLJBOBW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(2-acetylphenyl)benzaldehyde, reflecting the acetyl-substituted phenyl ring at the second position and the aldehyde group on the adjacent benzene ring . Its molecular formula, C₁₅H₁₂O₂, confirms the presence of 15 carbon atoms, 12 hydrogen atoms, and two oxygen atoms.
Table 1: Key Identifiers of 2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde
| Property | Value |
|---|---|
| CAS Number | 100914-80-5 |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 2-(2-acetylphenyl)benzaldehyde |
| SMILES | CC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O |
| InChI Key | QGWGEVKTZRASLS-UHFFFAOYSA-N |
Structural Analysis
The biphenyl backbone consists of two benzene rings connected by a single bond, with substituents at the 2' and 3 positions. The acetyl group (–COCH₃) at the 2' position introduces electron-withdrawing effects, while the aldehyde group (–CHO) at the 3 position enhances electrophilicity. This combination creates a polarized electronic environment conducive to nucleophilic and electrophilic reactions .
Synthetic Pathways and Preparation
Hypothetical Synthetic Routes
While no explicit synthesis protocols for 2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde are documented in the provided sources, plausible methods can be inferred from analogous biphenyl syntheses:
Friedel-Crafts Acetylation
A potential route involves Friedel-Crafts acylation of 3-bromobenzaldehyde. Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), acetylation could occur at the ortho position relative to the bromine atom. Subsequent Suzuki-Miyaura coupling with phenylboronic acid would yield the biphenyl structure .
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling between 2-acetylphenylboronic acid and 3-bromobenzaldehyde offers another pathway. This method would require a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium, in a base-containing solvent like toluene/water .
Challenges in Synthesis
Steric hindrance from the biphenyl system may complicate acetylation at the 2' position. Regioselectivity must be controlled to avoid para-substitution byproducts. Purification techniques such as column chromatography or recrystallization would be critical for isolating the target compound.
Physicochemical Properties
Solubility and Stability
The compound’s polarity, derived from the aldehyde and acetyl groups, suggests solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and limited solubility in nonpolar solvents. The aldehyde group is susceptible to oxidation, necessitating storage under inert atmospheres to prevent degradation to the corresponding carboxylic acid.
Spectral Characteristics
Though experimental spectral data are unavailable, theoretical predictions can be made:
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of acetyl and aldehyde groups) and 2800 cm⁻¹ (aldehyde C–H stretch).
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NMR Spectroscopy:
Research Gaps and Future Directions
Current literature lacks experimental data on this compound’s synthesis, characterization, and applications. Priority research areas include:
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Optimization of regioselective synthesis.
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Exploration of catalytic asymmetric reactions using the chiral biphenyl scaffold.
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Evaluation of biological activity in drug discovery screens.
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